![molecular formula C19H23NO3 B3944684 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B3944684.png)
3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and has been found to have a variety of potential applications in scientific research.
Wirkmechanismus
3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide works by activating the PPARδ pathway, which regulates the metabolism of fatty acids and glucose in the body. This leads to an increase in the expression of genes involved in energy metabolism and mitochondrial biogenesis, which can improve endurance and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle. It also increases the expression of genes involved in lipid metabolism and decreases the expression of genes involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide in lab experiments is its ability to activate the PPARδ pathway, which can improve endurance and reduce the risk of metabolic disorders. However, its potential for enhancing athletic performance makes it a controversial substance, and its long-term effects on human health are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide. One area of interest is its potential for the treatment of metabolic and cardiovascular diseases, such as obesity, diabetes, and atherosclerosis. Another area of interest is its potential for enhancing athletic performance, although this raises ethical concerns and requires further study. Additionally, the long-term effects of this compound on human health are not yet fully understood, and more research is needed to determine its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide has been found to have a variety of potential applications in scientific research. It has been shown to increase endurance and improve cardiovascular health by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. This makes it a promising candidate for the treatment of metabolic and cardiovascular diseases, as well as for enhancing athletic performance.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15-3-8-18(9-4-15)23-14-13-20-19(21)12-7-16-5-10-17(22-2)11-6-16/h3-6,8-11H,7,12-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAITHBYDYDEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670138 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(cyclohexylamino)carbonothioyl]norvaline](/img/structure/B3944607.png)
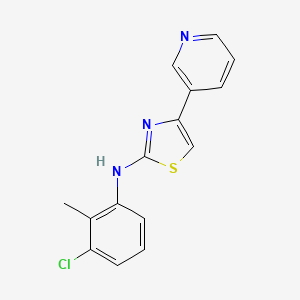
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B3944625.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3944640.png)
![methyl 2-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3944642.png)
![(4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B3944649.png)
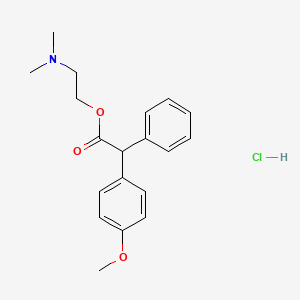
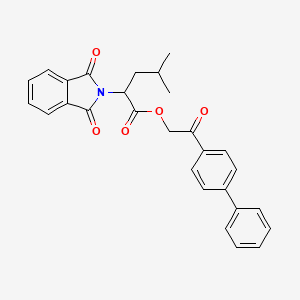
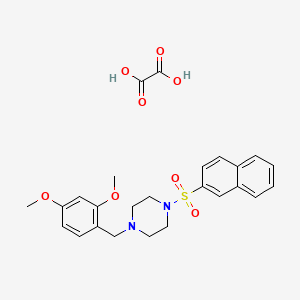
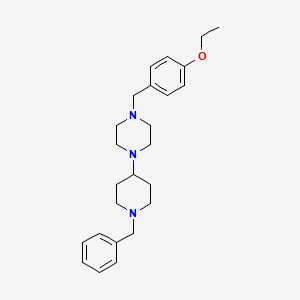
![N-{5-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3944677.png)
![1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3944681.png)
![N-[2-(4-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3944693.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3944694.png)